Acetanilide, alpha-fluoro-p-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, alpha-fluoro-p-phenyl- is a fluorinated derivative of acetanilide This compound is characterized by the presence of a fluorine atom at the alpha position and a phenyl group at the para position Fluorinated compounds are known for their unique chemical properties, which often include increased stability and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetanilide, alpha-fluoro-p-phenyl- typically involves the fluorination of acetanilide. One common method is the direct fluorination of acetanilide using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile, under controlled temperature conditions to ensure selective fluorination at the alpha position.
Industrial Production Methods
Industrial production of acetanilide, alpha-fluoro-p-phenyl- may involve more scalable and cost-effective methods. These could include the use of continuous flow reactors for the fluorination process, which allows for better control over reaction conditions and higher yields. Additionally, the use of catalytic systems to enhance the selectivity and efficiency of the fluorination process is also explored in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Acetanilide, alpha-fluoro-p-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Acetanilide, alpha-fluoro-p-phenyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism by which acetanilide, alpha-fluoro-p-phenyl- exerts its effects involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: The parent compound without the fluorine substitution.
Para-fluoroacetanilide: A similar compound with the fluorine atom at the para position instead of the alpha position.
Fluoroanilines: Compounds with fluorine atoms directly attached to the aniline ring.
Uniqueness
Acetanilide, alpha-fluoro-p-phenyl- is unique due to the specific positioning of the fluorine atom, which imparts distinct chemical and biological properties. The alpha-fluoro substitution can enhance the compound’s reactivity and stability compared to its non-fluorinated counterparts. Additionally, the presence of the para-phenyl group can influence the compound’s overall electronic properties and interactions with biological targets.
Properties
CAS No. |
450-55-5 |
---|---|
Molecular Formula |
C14H12FNO |
Molecular Weight |
229.25 g/mol |
IUPAC Name |
2-fluoro-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C14H12FNO/c15-10-14(17)16-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
InChI Key |
OAEPFZQRKPBDMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.